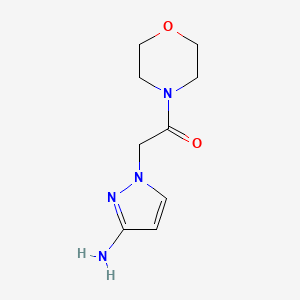
2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one
説明
2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one (PME) is an organic compound with a range of applications in scientific research. It has been used in a variety of experiments, ranging from biochemical and physiological studies to drug discovery and development. PME has been shown to have a number of advantages over other compounds when used in laboratory experiments, including its low cost and high solubility in aqueous solutions.
科学的研究の応用
Chemical Synthesis and Reactions
The compound has been involved in studies focusing on chemical reactions, including the synthesis of novel derivatives and the exploration of reaction mechanisms. For instance, it plays a role in reactions involving nonacarbonyldiiron-, pentacarbonyliron-, or hexacarbonylmolybdenum-induced reactions of polymethylene-substituted isoxazolines, leading to the formation of compounds through N–O and C–C bond cleavage and hydrolysis processes (Nitta, Yi, & Kobayashi, 1985). Such studies are fundamental in understanding the chemical properties and reactivity of the compound, contributing to the broader field of organic synthesis.
Antimicrobial and Antibacterial Studies
Research has also explored the antimicrobial properties of derivatives synthesized from the core structure of 2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one. Molecular docking studies of novel synthesized pyrazole derivatives have shown antimicrobial susceptibility against pathogens like Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds as antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018). These findings open avenues for further exploration in drug discovery, particularly in designing new antibiotics.
Application in Multicomponent Syntheses
The versatility of 2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one extends to its use in multicomponent reactions for synthesizing complex organic molecules. An efficient one-pot synthesis of 1,4-dihydropyridine derivatives using a multicomponent reaction showcases the utility of the compound in creating pharmacologically relevant structures (Prajapati, Senjani, & Naliapara, 2015). Such methodologies are crucial for streamlining the synthesis of complex molecules, potentially leading to advances in medicinal chemistry.
Structural Analysis and Crystallography
The compound and its derivatives have been subjects of structural analysis, including crystallography studies. Syntheses and crystal structures of unsymmetrical tetrazine derivatives related to the compound have been conducted, providing insights into their molecular geometries and the types of intermolecular interactions stabilizing their structures (Xu, Yang, Jiang, & Ke, 2012). Such information is invaluable for understanding the physical and chemical properties of these compounds and for the design of materials with specific functions.
特性
IUPAC Name |
2-(3-aminopyrazol-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-8-1-2-13(11-8)7-9(14)12-3-5-15-6-4-12/h1-2H,3-7H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUMVJZFOUNTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)

![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)
![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)
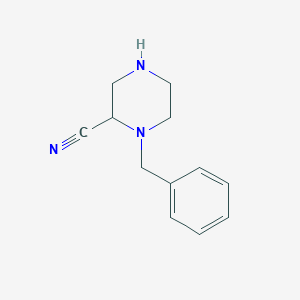
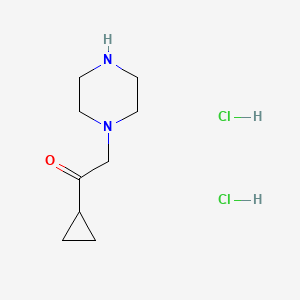
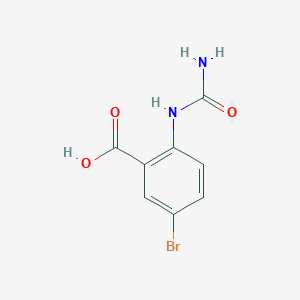
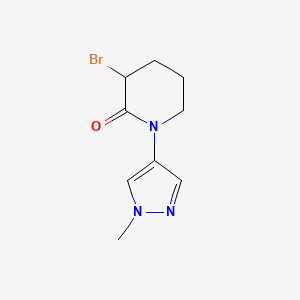
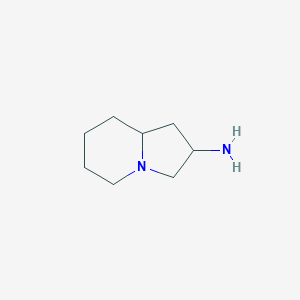
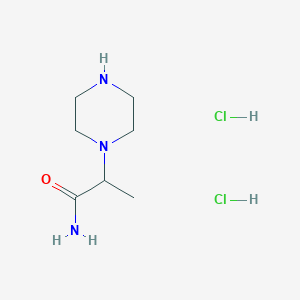
![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)
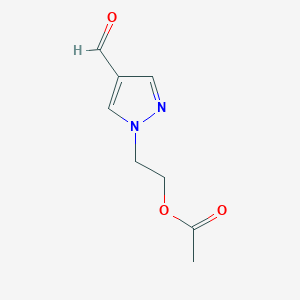
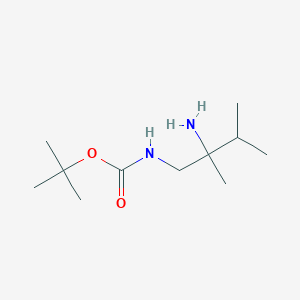
![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)